1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine
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Overview
Description
The compound “1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It has a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol .
Synthesis Analysis
The synthesis of this compound or its derivatives can be achieved through various methods. For instance, one study described the synthesis of heterocyclic Schiff base ligands and their metal complexes derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl group attached to a 4-methylpiperidine group. The InChI string of the compound isInChI=1S/C11H15NO2/c1-8 (12)9-3-4-10-11 (7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.24 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. The compound has a rotatable bond count of 1. Its exact mass and monoisotopic mass are 193.110278721 g/mol. The compound has a topological polar surface area of 44.5 Ų and a heavy atom count of 14 .Scientific Research Applications
Sulfonamides and Therapeutic Applications
Sulfonamides represent a significant class of compounds with a diverse range of biological activities. Their primary sulfonamide moiety is found in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. Recent studies have highlighted their potential in developing novel drugs with significant antitumor activity. Sulfonamides have been investigated for their role as selective antiglaucoma drugs and antitumor agents, showing a constant need for novel sulfonamides to treat various diseases (Carta, Scozzafava, & Supuran, 2012).
Benzodioxepines and Pharmacological Potential
Compounds such as 1,5-benzoxazepines have been identified for their unique pharmacological properties, including anticancer, antibacterial, and antifungal activities. They are recognized for their ability to interact with G-protein-coupled receptors, suggesting potential applications in treating neuronal disorders like Alzheimer's and Parkinson's disease. The 1,5-benzoxazepines are highlighted as significant scaffolds in drug discovery, emphasizing the need for continued exploration of these compounds (Stefaniak & Olszewska, 2021).
Benzoxazinoids in Plant Defence and Antimicrobial Applications
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites from the Poaceae family and some dicots. They serve roles in plant defense against biological threats. While natural benzoxazinoids exhibit moderate antimicrobial activity, synthetic derivatives of the 1,4-benzoxazin-3-one backbone have shown potent antimicrobial properties against pathogenic fungi and bacteria. This demonstrates the potential of benzoxazinoids as scaffolds for designing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).
Antioxidant and Antimicrobial Properties
The exploration of sulfonamides and related heterocyclic compounds extends to their antioxidant and antimicrobial properties. For instance, chromones and their derivatives, recognized for their antioxidant potential, have been studied for their ability to neutralize active oxygen and mitigate free radical processes, thereby preventing cell impairment and various diseases. This highlights the importance of these compounds in developing therapeutic agents with antioxidant properties (Yadav, Parshad, Manchanda, & Sharma, 2014).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. For instance, structure-based drug discovery approaches could be used to generate various bioisosteres of this compound with higher lipophilic ligand efficiency .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-methylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-5-7-16(8-6-12)21(17,18)13-3-4-14-15(11-13)20-10-2-9-19-14/h3-4,11-12H,2,5-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKHXXVFQUKVSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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